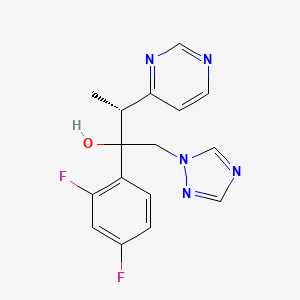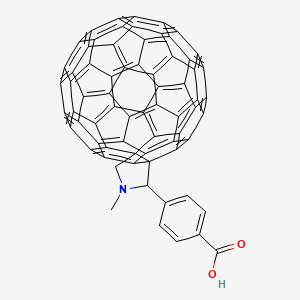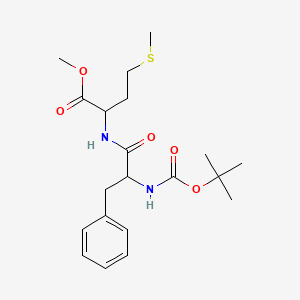
Benzene, (methylsilyl)-, homopolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (methylsilyl)-, homopolymer is a specialized polymer that incorporates benzene rings and methylsilyl groups into its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (methylsilyl)-, homopolymer typically involves the polymerization of benzene derivatives with methylsilyl groups. One common method is the use of organometallic catalysts to facilitate the polymerization process. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the polymer chains.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where benzene and methylsilyl precursors are combined under specific conditions. The use of advanced catalysts and optimized reaction parameters is crucial to achieve high yields and desired polymer properties.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (methylsilyl)-, homopolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure or functionality.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carboxyl groups, while substitution reactions can introduce halogenated or alkyl groups onto the polymer.
Wissenschaftliche Forschungsanwendungen
Benzene, (methylsilyl)-, homopolymer has several scientific research applications:
Chemistry: Used as a precursor for synthesizing advanced materials and studying polymerization mechanisms.
Biology: Investigated for its potential biocompatibility and use in biomedical devices.
Medicine: Explored for drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty coatings, adhesives, and high-performance materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polystyrene: A polymer consisting of styrene monomers, used in a wide range of applications.
Poly(methyl methacrylate): Known for its transparency and used in optical applications.
Poly(dimethylsiloxane): A silicon-based polymer with unique flexibility and thermal stability.
Uniqueness
Benzene, (methylsilyl)-, homopolymer is unique due to the incorporation of both benzene rings and methylsilyl groups, which confer distinct properties such as enhanced thermal stability and potential for functionalization. This makes it suitable for specialized applications where other polymers may not perform as effectively.
Eigenschaften
IUPAC Name |
[[5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACBPRDWRDEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12321821.png)
![[Mn(TPP)]2O](/img/structure/B12321823.png)
![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)

